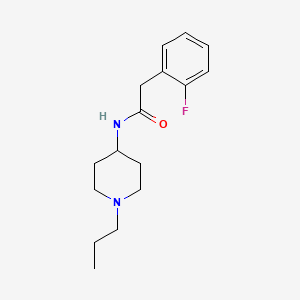
2-(2-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
説明
2-(2-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. The compound belongs to the class of isoindolinecarboxamide derivatives and exhibits a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-tumor effects.
作用機序
The mechanism of action of 2-(2-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of various enzymes and signaling pathways. The compound inhibits the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. It also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
The compound also induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in the programmed cell death pathway.
Biochemical and Physiological Effects
The compound exhibits a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also decreases the levels of prostaglandins, which are mediators of inflammation. This makes it a potential candidate for the treatment of inflammatory diseases.
The compound also induces apoptosis in cancer cells by activating the caspase cascade. This leads to the programmed cell death of cancer cells, which makes it a potential candidate for the development of anti-cancer drugs.
実験室実験の利点と制限
The compound has several advantages for lab experiments. It exhibits potent anti-inflammatory, anti-cancer, and anti-tumor effects, which makes it a potential candidate for the development of drugs for the treatment of various diseases. It is also relatively easy to synthesize, which makes it readily available for research.
However, the compound also has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. It also exhibits low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.
将来の方向性
There are several future directions for the research of 2-(2-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential direction is the development of novel drug formulations that improve the solubility and bioavailability of the compound. This could potentially lead to the development of drugs for the treatment of inflammatory diseases and cancer.
Another potential direction is the investigation of the compound's potential for the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. The compound's anti-inflammatory properties make it a potential candidate for the treatment of these diseases.
Conclusion
In conclusion, this compound is a chemical compound that exhibits a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-tumor effects. The compound has been extensively studied for its potential biomedical applications, and there are several future directions for its research. Despite its limitations, the compound has the potential to be developed into drugs for the treatment of various diseases.
科学的研究の応用
The compound has been extensively studied for its potential biomedical applications. It exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The compound also exhibits anti-cancer and anti-tumor effects by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This makes it a potential candidate for the development of anti-cancer drugs.
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-11-9-17(22-28-11)21-18(24)12-7-8-13-14(10-12)20(26)23(19(13)25)15-5-3-4-6-16(15)27-2/h3-10H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNCXENZWUJLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-4-pyridinylcyclohexanecarboxamide](/img/structure/B4727059.png)
![N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide](/img/structure/B4727063.png)
![2,3,4,5,6-pentamethyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4727070.png)
![5-ethyl-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4727084.png)
![2-{[(4-fluorobenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4727098.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4727107.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4727109.png)
![N-(1-cyclopropylethyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4727114.png)
![ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate](/img/structure/B4727118.png)
![1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4727121.png)

![2-(1-phenylethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4727139.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4727147.png)